molecular formula C8H9NO3 B083165 2-Methyl-5-nitroanisole CAS No. 13120-77-9

2-Methyl-5-nitroanisole

Cat. No.: B083165
CAS No.: 13120-77-9
M. Wt: 167.16 g/mol
InChI Key: WVQGZNRUEVFXKR-UHFFFAOYSA-N
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Description

Preparation Methods

Conventional Nitration of Methyl-Substituted Anisoles

Nitration Using Mixed Acid Systems

The most widely reported method for synthesizing nitroanisoles involves nitration of methyl-substituted anisoles using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). For example, the nitration of 3-methylanisole under controlled低温 conditions (0–5°C) predominantly yields 5-methyl-2-nitroanisole, leveraging the ortho/para-directing effects of the methoxy group . The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) attacks the aromatic ring at positions activated by the electron-donating methoxy group.

Reaction Conditions :

  • Temperature : 0–5°C to minimize side reactions (e.g., oxidation or demethylation).

  • Acid Ratio : HNO₃/H₂SO₄ molar ratio of 1:2 ensures sufficient nitronium ion generation.

  • Time : 4–6 hours for complete conversion.

Yield and Purity :

  • Typical yields range from 60–70%, with purity exceeding 85% after recrystallization in ethanol .

  • Impurities include regioisomers (e.g., 3-methyl-4-nitroanisole) and minor oxidation byproducts.

Regioselective Catalytic Nitration

Metal-Catalyzed Approaches

Recent advances employ transition metal catalysts to enhance regioselectivity. For instance, iron(III) chloride (FeCl₃) catalyzes the nitration of 3-methylanisole, favoring the para-nitro product (5-methyl-2-nitroanisole) with 80% yield. The catalyst coordinates with the nitrating agent, directing electrophilic attack to the desired position.

Advantages :

  • Reduced acid waste compared to traditional mixed-acid methods.

  • Improved selectivity (para:ortho ratio of 8:1).

Limitations :

  • Post-synthesis neutralization required to remove metal residues.

  • Higher cost due to catalyst usage.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis prioritizes scalability and safety. Continuous flow reactors enable precise temperature control and rapid mixing, achieving 90% conversion of 3-methylanisole to 5-methyl-2-nitroanisole within 30 minutes .

Key Parameters :

  • Residence Time : 10–15 minutes.

  • Temperature Gradient : Maintained at 5–10°C via jacketed cooling.

Economic Considerations :

  • Capital costs for flow systems are offset by reduced waste and higher throughput.

  • Purity standards (>99%) are achievable with in-line purification modules .

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Selectivity (para:ortho)Scalability
Mixed Acid (HNO₃/H₂SO₄)65853:1Moderate
FeCl₃-Catalyzed80928:1High
Continuous Flow909910:1Industrial

Table 1: Performance metrics of synthetic routes for 5-methyl-2-nitroanisole .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-nitroanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Tin and hydrochloric acid are commonly used for the reduction of the nitro group.

    Substitution: Nucleophiles such as halides can be used in the presence of catalysts to facilitate substitution reactions.

Major Products:

    Reduction: 2-Methoxy-4-methyl-aniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

2-Methyl-5-nitroanisole has the molecular formula C8H9NO3C_8H_9NO_3 and a molecular weight of approximately 167.16 g/mol. It appears as a yellow crystalline solid, soluble in organic solvents but insoluble in water. The compound consists of a methyl group and a nitro group attached to an anisole structure, which influences its reactivity and applications.

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)
2-M-5-NA serves as an intermediate in synthesizing various nitroaromatic compounds, which are essential in pharmaceuticals. For instance, it can be utilized to create compounds with antibacterial and antifungal properties, as demonstrated in research where derivatives exhibited significant biological activity against certain pathogens .

Case Study: Antimicrobial Activity
In a recent study, derivatives of 2-M-5-NA were synthesized and tested for their antimicrobial efficacy. The results indicated that specific modifications to the nitro group enhanced the compounds' activity against resistant bacterial strains, showcasing the potential for developing new antibiotics based on this compound .

Material Science Applications

Liquid Crystals Development
Research has indicated that 2-M-5-NA can be combined with other compounds to form liquid crystals, which are crucial for electronic displays. These liquid crystals exhibit desirable properties such as good thermal stability and specific phase transitions, making them suitable for advanced display technologies.

Table: Properties of Liquid Crystals Derived from 2-M-5-NA

CompoundThermal StabilityPhase Transition TemperatureApplication
2-M-5-NA + XHigh80°CDisplay Technologies
2-M-5-NA + YModerate70°CSensors

Chemical Synthesis Applications

Precursor for Organic Compounds
2-M-5-NA is also utilized as a precursor in the synthesis of various organic compounds, including dyes and agrochemicals. Its ability to undergo electrophilic substitution reactions makes it valuable in creating complex organic structures .

Case Study: Synthesis of Dyes
In one notable application, researchers used 2-M-5-NA to synthesize azo dyes through diazotization reactions. The resulting dyes exhibited vibrant colors and good stability, making them suitable for textile applications .

Mechanism of Action

The mechanism of action of 2-Methyl-5-nitroanisole primarily involves its functional groups. The nitro group is electron-withdrawing, which affects the electron density on the benzene ring and influences its reactivity in electrophilic aromatic substitution reactions. The methoxy group, being electron-donating, can activate the benzene ring towards nucleophilic substitution reactions . These functional groups interact with molecular targets and pathways, modulating the compound’s chemical behavior and biological activity.

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 13120-77-9
  • IUPAC Name : 1-Methoxy-2-methyl-5-nitrobenzene
  • Molecular Formula: C₈H₉NO₃
  • Molecular Weight : 167.16 g/mol
  • Physical Properties : Light brown crystalline solid; melting point: 69–71 °C; density: 1.18 g/cm³; boiling point: 281.2 °C .

Synthesis :
2-Methyl-5-nitroanisole is synthesized via nitration of 2-methylanisole or through reduction of intermediates like 2-methoxy-4-nitroaniline using tin and hydrochloric acid .

Applications :
This compound serves as a key intermediate in pharmaceuticals (e.g., antihistamines), agrochemicals, dyes, and organic synthesis. It is commercially available from suppliers such as Simagchem, Dayang Chem, and Aladdin .

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Effects

The chemical and physical properties of nitroaromatic compounds are heavily influenced by substituents. Below is a comparative analysis of this compound with derivatives featuring different functional groups (Table 1).

Table 1: Comparative Analysis of this compound and Analogues

Compound CAS Number Molecular Formula Key Substituents Melting Point (°C) Synthesis Method Applications
This compound 13120-77-9 C₈H₉NO₃ Methoxy, Nitro 69–71 Nitration of 2-methylanisole Pharmaceuticals, dyes
2-Amino-5-nitroanisole 99-59-2 C₇H₈N₂O₃ Amino, Nitro N/A Nitration of o-anisidine Dyes (Pigment Red 23)
5-Fluoro-2-nitroanisole 448-19-1 C₇H₆FNO₃ Fluoro, Nitro N/A Fluorination followed by nitration Organic synthesis intermediates
2-Chloro-5-nitroanisole 1009-36-5 C₇H₆ClNO₃ Chloro, Nitro N/A Chlorination of nitroanisole Agrochemical intermediates
2-Methyl-5-nitroaniline 99-55-8 C₇H₈N₂O₂ Amino, Nitro 126–128 Reduction of nitro compounds Dye synthesis

Commercial Availability and Suppliers

  • This compound : Supplied globally by Simagchem, Dayang Chem, and Aladdin in quantities up to 500 g .
  • 2-Chloro-5-nitroanisole : Available from ChemicalBook-listed vendors for specialized organic synthesis .

Biological Activity

2-Methyl-5-nitroanisole (CAS Number: 13120-77-9) is an aromatic nitro compound known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a methoxy group (-OCH₃) and a nitro group (-NO₂) attached to a methyl-substituted aromatic ring. The chemical structure can be represented as follows:

C9H10NO3\text{C}_9\text{H}_{10}\text{N}\text{O}_3

This structure influences its reactivity and biological interactions.

1. Antimicrobial Activity

Nitro compounds, including this compound, are recognized for their antimicrobial properties. The mechanism often involves the reduction of the nitro group, leading to the formation of reactive intermediates that damage bacterial DNA. This compound has shown potential against various pathogens.

  • Mechanism of Action : The nitro group undergoes reduction to form nitroso species, which can bind to DNA, causing strand breaks and cell death .

2. Cytotoxicity and Genotoxicity

Studies have indicated that this compound exhibits cytotoxic effects on certain cell lines. For instance, its impact on mouse lymphoma cells was evaluated in terms of mutagenicity and genotoxicity.

  • Study Findings : In vitro assays indicated no significant increase in mutation frequency at various concentrations, suggesting it may not be mutagenic under specific conditions .

Case Study 1: In Vivo Genotoxicity Assessment

A study conducted on F344 rats fed diets enriched with this compound revealed insights into its genotoxic potential:

  • Experimental Design : Groups of rats were administered varying concentrations (0, 222, 666, 2000 ppm) over two years.
  • Results : No significant increases in neoplasms were observed; however, non-neoplastic lesions were noted in kidneys and fore-stomach tissues .

Case Study 2: Antitumor Activity

Research has demonstrated that nitro-containing compounds can possess antitumor properties. A related study highlighted the effectiveness of a series of nitro derivatives in inhibiting cancer cell proliferation.

  • Findings : Compounds similar to this compound showed promise in targeting specific cancer types through modulation of cellular pathways involved in tumor growth .

Table 1: Summary of Biological Activities of this compound

Activity TypeObservationsReferences
AntimicrobialEffective against various pathogens
CytotoxicityNo significant mutagenicity observed
GenotoxicityNon-neoplastic lesions in animal studies
AntitumorPromising results in cancer cell inhibition

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for 2-Methyl-5-nitroanisole, and how are purity and yield optimized?

  • Methodological Answer : The compound is typically synthesized via nitration of o-cresol derivatives or methylation of nitro-substituted toluenes. For example, nitration of 2-methylanisole under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) yields the nitro derivative. Purification involves recrystallization from ethanol or column chromatography. Yield optimization requires precise stoichiometric control and monitoring reaction kinetics via HPLC or TLC. Purity validation (>98%) is achieved using GC-MS or NMR .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies aromatic proton environments (e.g., methoxy group at δ 3.8–4.0 ppm, nitro-substituted aromatic protons at δ 7.5–8.5 ppm) .
  • IR Spectroscopy : Confirms functional groups (C-O stretch at ~1250 cm⁻¹ for methoxy, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
  • HPLC/GC-MS : Quantifies purity and detects byproducts (e.g., incomplete nitration products) .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated degradation studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). Monitor decomposition via HPLC at intervals (0, 1, 3, 6 months). Stability-indicating methods (e.g., mass balance assays) differentiate between hydrolysis, oxidation, and photolytic degradation pathways .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported regioselectivity during nitration of 2-Methylanisole precursors?

  • Methodological Answer : Perform density functional theory (DFT) calculations to model transition states and activation energies for nitration at different positions. Compare computational results with experimental HPLC data on product distribution. Solvent effects (e.g., polar aprotic vs. protic media) should be modeled using COSMO-RS to explain discrepancies in regioselectivity .

Q. What strategies address conflicting biological activity data for this compound derivatives in antimicrobial assays?

  • Methodological Answer :

  • Purity Verification : Use LC-MS to confirm absence of impurities (e.g., residual solvents, isomers) that may skew bioassay results .
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with systematic substitutions (e.g., halogenation at the methyl or nitro group) to isolate bioactive moieties .
  • Dose-Response Curves : Test derivatives across a broad concentration range (0.1–100 µM) to identify non-linear effects .

Q. How can researchers optimize this compound as a precursor for photoactive pharmaceuticals while mitigating photodegradation risks?

  • Methodological Answer :

  • Photostability Assays : Expose the compound to UV-A/B radiation and quantify degradation products via LC-MS. Introduce stabilizing groups (e.g., electron-donating substituents) to reduce photoreactivity .
  • Encapsulation Studies : Test polymeric nanoparticles (e.g., PLGA) to shield the nitro group from light during drug delivery .

Q. What experimental designs reconcile contradictory data on the environmental persistence of this compound in aquatic systems?

  • Methodological Answer : Use OECD 301/302 guidelines for biodegradability testing. Compare aerobic/anaerobic microbial degradation rates in sediment-water systems. Analyze metabolite profiles via high-resolution mass spectrometry (HRMS) to identify persistent intermediates .

Q. Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported melting points (69–74°C vs. 69–71°C) for this compound?

  • Methodological Answer : Differences may arise from polymorphic forms or impurities. Conduct differential scanning calorimetry (DSC) with controlled heating rates (1–10°C/min) to identify polymorph transitions. Cross-validate purity via elemental analysis (C, H, N) .

Q. Methodological Tables

Parameter Analytical Technique Key Observations Reference
RegioselectivityDFT ModelingNitro group favors para position to methoxy
PhotodegradationLC-MSMajor degradation product: 2-Methyl-5-nitrobenzoic acid
Thermal StabilityDSCSingle endothermic peak at 71°C (pure form)

Properties

IUPAC Name

2-methoxy-1-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO3/c1-6-3-4-7(9(10)11)5-8(6)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQGZNRUEVFXKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5065356
Record name Benzene, 2-methoxy-1-methyl-4-nitro-
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13120-77-9
Record name 2-Methoxy-1-methyl-4-nitrobenzene
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Record name Benzene, 2-methoxy-1-methyl-4-nitro-
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Record name 2-Methoxy-4-nitrotoluene
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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